molecular formula C26H22FN5 B11229132 N'-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylbenzene-1,4-diamine

N'-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylbenzene-1,4-diamine

Cat. No.: B11229132
M. Wt: 423.5 g/mol
InChI Key: NGEJLJXEAFEQOI-UHFFFAOYSA-N
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Description

N4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives.

Preparation Methods

The synthesis of N4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE involves multiple steps, starting from the appropriate pyrrolo[2,3-d]pyrimidine precursor. The synthetic route typically includes:

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

N4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .

Mechanism of Action

The mechanism of action of N4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE involves its interaction with specific molecular targets. The compound is known to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways. It binds to specific enzymes and proteins, disrupting their normal function and leading to the death of the bacterial cells .

Comparison with Similar Compounds

N4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE can be compared with other pyrrolo[2,3-d]pyrimidine derivatives, such as:

The uniqueness of N4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE lies in its specific substituents and the resulting biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H22FN5

Molecular Weight

423.5 g/mol

IUPAC Name

1-N-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C26H22FN5/c1-31(2)21-14-10-20(11-15-21)30-25-24-23(18-6-4-3-5-7-18)16-32(26(24)29-17-28-25)22-12-8-19(27)9-13-22/h3-17H,1-2H3,(H,28,29,30)

InChI Key

NGEJLJXEAFEQOI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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